2-(4-Methoxy-phenyl)-acetamidine HOAc

Catalog No.
S6641973
CAS No.
1170270-69-5
M.F
C11H16N2O3
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxy-phenyl)-acetamidine HOAc

CAS Number

1170270-69-5

Product Name

2-(4-Methoxy-phenyl)-acetamidine HOAc

IUPAC Name

acetic acid;2-(4-methoxyphenyl)ethanimidamide

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C9H12N2O.C2H4O2/c1-12-8-4-2-7(3-5-8)6-9(10)11;1-2(3)4/h2-5H,6H2,1H3,(H3,10,11);1H3,(H,3,4)

InChI Key

LBUCRICIOUCBRV-UHFFFAOYSA-N

SMILES

CC(=O)O.COC1=CC=C(C=C1)CC(=N)N

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)CC(=N)N

2-(4-Methoxy-phenyl)-acetamidine, also known as 2-(4-methoxyphenyl)acetamidine HOAc, is an organic compound characterized by its acetamidine functional group attached to a methoxy-substituted phenyl ring. The molecular formula for this compound is C11_{11}H16_{16}N2_2O3_3, and it has a molecular weight of approximately 224.26 g/mol. The compound features a methoxy group (-OCH3_3) at the para position of the phenyl ring, which can influence its chemical reactivity and biological activity.

Typical of amides and amines. These include:

  • Hydrolysis: Under acidic or basic conditions, the acetamidine group can hydrolyze to form corresponding acids and amines.
  • Acylation: The amine group can undergo acylation reactions, allowing for the introduction of various acyl groups.
  • N-alkylation: The nitrogen atom in the acetamidine can be alkylated using alkyl halides, leading to a variety of derivatives with altered properties.

  • Antimicrobial properties: Related compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory effects: Some derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.
  • Cytotoxicity: Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

The synthesis of 2-(4-Methoxy-phenyl)-acetamidine can be achieved through several methods:

  • Direct Amidation:
    • Reacting 4-methoxyaniline with acetic anhydride or acetyl chloride to form the corresponding acetamide.
    • Further reaction with ammonia or a primary amine to introduce the acetamidine functionality.
  • Reduction Reactions:
    • Starting from 2-(4-Methoxy-phenyl)-acetaldehyde, which can be reduced to the corresponding amine followed by amidation.
  • Condensation Reactions:
    • Condensing 4-methoxyphenylacetaldehyde with guanidine or its derivatives under acidic conditions to yield the desired acetamidine.

2-(4-Methoxy-phenyl)-acetamidine has potential applications in several fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting microbial infections or inflammatory diseases.
  • Chemical Research: It can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemicals: Its derivatives may find use as agrochemicals due to potential insecticidal or fungicidal properties.

Several compounds share structural similarities with 2-(4-Methoxy-phenyl)-acetamidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N-(4-Methoxyphenyl)acetamideAcetamide with para-methoxy substitutionKnown for moderate basicity and presence in human blood .
4-MethoxyphenethylaminePhenethylamine derivativeExhibits psychoactive properties; used in research .
4-MethoxybenzamideBenzamide derivativeExhibits anti-inflammatory activity .
N,N-Dimethyl-4-methoxybenzamideDimethylated derivativeEnhanced lipophilicity; potential CNS activity .

Each of these compounds presents distinct biological activities and chemical reactivities, making them valuable for various applications in medicinal chemistry and pharmacology.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

224.11609238 g/mol

Monoisotopic Mass

224.11609238 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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